- C-H chlorination of (hetero)anilines via photo/organo co-catalysisOrganic & Biomolecular Chemistry, 2022, 20(26), 5319-5324,
Cas no 95-69-2 (4-Chloro-2-methylaniline)

4-Chloro-2-methylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-methylaniline
- 4-Chloro-o-Toluidine
- fast red TR base
- 2-Amino-5-chlorotoluene
- 2-AMINO-5-CHLORTOLUENE
- 2-methyl-4-chloroaniline
- 1-AMINO-4-CHLORO-6-METHYLBENZENE
- 4-Chloro-6-methylaniline
- 4-CHLORO-O-METHYLANILINE
- 4-chloro-2-methylbenzenamine
- 1-amino-2-methyl-4-chlorobenzene
- 2-methyl-4-chloro-aniline
- 4-CHLOR-2-METHYLANILIN
- 5-chloro-2-amino-toluene
- BENZENAMINE,4-CHLORO-2-METHYL-
- Deval Red TR
- devalredk
- Fast Red TR
- fastredtr11
- Ipsilon
- N-(4-chloro-2-methylphenyl)picolinamide
- p-chloro-o-methylaniline
- RED TR BASE
- redbasentr
- 5-Chloro-2-aminotoluene
- azoene fast red tr base
- Benzenamine, 4-chloro-2-methyl-
- p-Chloro-o-toluidine
- Kambamine Red TR
- 4-Chloro-2-toluidine
- Deval Red K
- Red Base NTR
- Red Base Ciba IX
- Red Base Irga IX
- Kako Red TR Base
- Fast Red Base TR
- o-Toluidine, 4-chloro-
- Daito Red Base TR
- Fast Red Tr11
- Fast Red TRO Base
- Mitsui Red TR Base
- Fast Red 5CT Base
- 4-Chloro-2-methylbenzenamine (ACI)
- o-Toluidine, 4-chloro- (8CI)
- (4-Chloro-2-methylphenyl)amine
- 2-Methyl-4-chlorobenzenamine
- 3-Chloro-6-aminotoluene
- Fast Red TR-T Base
- NSC 4979
- Sanyo Fast Red TR Base
- 4-Chloro-2-methylaniline,98%
-
- MDL: MFCD00007842
- インチ: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
- InChIKey: CXNVOWPRHWWCQR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C(N)=CC=1
- BRN: 878505
計算された属性
- せいみつぶんしりょう: 141.03500
- どういたいしつりょう: 141.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 94.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 26
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: フレーク状に結晶化して茶色の液体になる。
- 密度みつど: 1.19 g/mL at 25 °C(lit.)
- ゆうかいてん: 24-27 °C (lit.)
- ふってん: 241 °C(lit.)
- フラッシュポイント: 華氏度:255.2°f
摂氏度:124°c - 屈折率: n20/D 1.583(lit.)
- PSA: 26.02000
- LogP: 2.81180
- FEMA: 3596
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.5 mmHg at 25°C
4-Chloro-2-methylaniline セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H311,H331,H341,H350,H410
- 警告文: P201,P261,P273,P280,P301+P310,P311
- 危険物輸送番号:UN 2239 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 45-23/24/25-50/53-68
- セキュリティの説明: S53-S45-S60-S61
- 福カードFコード:8-10
- RTECS番号:XU5000000
-
危険物標識:
- 危険レベル:6.1
- リスク用語:R23/24/25; R45; R50/53; R68
- 包装グループ:III
- セキュリティ用語:6.1(b)
- 包装等級:III
- ちょぞうじょうけん:Store at room temperature
4-Chloro-2-methylaniline 税関データ
- 税関コード:2921430090
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Chloro-2-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19546-5.0g |
4-chloro-2-methylaniline |
95-69-2 | 97% | 5.0g |
$29.0 | 2023-07-07 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423689635-100g |
4-Chloro-2-methylaniline |
95-69-2 | 96%(GC) | 100g |
¥ 611.8 | 2024-07-20 | |
abcr | AB251468-100 g |
4-Chloro-2-methylaniline, 95%; . |
95-69-2 | 95% | 100g |
€126.60 | 2023-05-20 | |
Cooke Chemical | A2351612-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
RMB 960.00 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥99.00 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-5g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 5g |
¥31.00 | 2022-09-02 | |
Life Chemicals | F1995-0194-5g |
4-Chloro-2-methylaniline |
95-69-2 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
TRC | C349800-25g |
4-Chloro-2-methylaniline |
95-69-2 | 25g |
$ 80.00 | 2022-04-01 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1186 | 2024-07-19 | |
Apollo Scientific | OR17861-250g |
4-Chloro-2-methylaniline |
95-69-2 | 250g |
£72.00 | 2025-02-19 |
4-Chloro-2-methylaniline 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures.IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43,
ごうせいかいろ 3
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal OxidesCatalysis Letters, 2010, 137(3-4), 190-201,
ごうせいかいろ 4
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic TransformationsCatalysis Surveys from Asia, 2008, 12(2), 114-130,
ごうせいかいろ 5
ごうせいかいろ 6
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximesJournal of the Iranian Chemical Society, 2021, 18(11), 3119-3125,
ごうせいかいろ 7
- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary AminesEuropean Journal of Organic Chemistry, 2022, 2022(27),,
ごうせいかいろ 8
ごうせいかいろ 9
- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous mediaChemistry Letters, 2005, 34(3), 340-341,
ごうせいかいろ 10
- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic aminesJournal of the American Chemical Society, 1974, 96(17), 5487-95,
ごうせいかいろ 11
- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromaticsCatalysis Science & Technology, 2015, 5(1), 286-295,
ごうせいかいろ 12
1.2 Solvents: Ethyl acetate ; 30 min, rt
- Nitroarene reduction using Raney nickel alloy with ammonium chloride in waterCanadian Journal of Chemistry, 2003, 81(3), 197-198,
ごうせいかいろ 13
- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenesTetrahedron, 2014, 70(36), 6100-6105,
ごうせいかいろ 14
ごうせいかいろ 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structureJournal of Chemical Sciences (Berlin, 2022, 134(4),,
ごうせいかいろ 16
- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocyclesSynthetic Communications, 2018, 48(20), 2708-2714,
ごうせいかいろ 17
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional TheoryJournal of the American Chemical Society, 2012, 134(44), 18253-18256,
ごうせいかいろ 18
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotolueneHuaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274,
ごうせいかいろ 19
- Stereoselectivity in central analgesic action of tocainide and its analogsChirality, 1993, 5(3), 135-42,
ごうせいかいろ 20
1.2 Reagents: Ammonium chloride Solvents: Water
- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffoldsNature Chemistry, 2017, 9(7), 681-688,
ごうせいかいろ 21
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
- Para-Selective Halogenation of Nitrosoarenes with Copper(II) HalidesOrganic Letters, 2015, 17(24), 6210-6213,
ごうせいかいろ 22
- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in waterCanadian Journal of Chemistry, 1996, 74(7), 1321-1328,
ごうせいかいろ 23
- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesisJournal of the Chemical Society of Pakistan, 1981, 3(1), 31-3,
ごうせいかいろ 24
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquidsBeilstein Journal of Organic Chemistry, 2012, 8, 744-748,
ごうせいかいろ 25
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
ごうせいかいろ 26
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperatureSynthetic Communications, 2021, 51(14), 2077-2087,
ごうせいかいろ 27
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activityPharma Chemica, 2014, 6(6), 411-417,
4-Chloro-2-methylaniline Raw materials
- Magnesium(1+), bromo-
- (4-chloro-2-methylphenyl)boronic acid
- 5-Chloro-2-nitrotoluene
- 1-azido-4-chloro-2-methylbenzene
- N-(o-Tolyl)hydroxylamine
- 2-Nitrosotoluene
- Methylmagnesium Chloride (3M in THF)
- o-Methylacetanilide
- 4-Chloro-2-methylphenylmagnesium bromide
4-Chloro-2-methylaniline Preparation Products
4-Chloro-2-methylaniline サプライヤー
4-Chloro-2-methylaniline 関連文献
-
1. Living in the salt-cocrystal continuum: indecisive organic complexes with thermochromic behaviourCharlotte L. Jones,Jonathan M. Skelton,Stephen C. Parker,Paul R. Raithby,Aron Walsh,Chick C. Wilson,Lynne H. Thomas CrystEngComm 2019 21 1626
-
Qianqian Lu,Xinxin Xu,Lingling Guo,Shanshan Song,Liqiang Liu,Yingyue Zhu,Hua Kuang,Chuanlai Xu,Liguang Xu Analyst 2023 148 780
-
4. 573. New NN′-disubstituted thioureas and ureas of biological interestNg. Ph. Buu-Ho?,Ng. D. Xuong,V. T. Suu J. Chem. Soc. 1958 2815
-
5. 369. Decomposition reactions of the aromatic diazo-compounds. Part VIII. The diazocyanidesOliver Stephenson,William A. Waters J. Chem. Soc. 1939 1796
-
6. 165. Decomposition reactions of the aromatic diazo-compounds. Part IV. A new synthesis of aromatic antimony compoundsF. B. Makin,William A. Waters J. Chem. Soc. 1938 843
-
Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276
-
Xiaoshuang Zhao,Linzhen Liu,Na Li,Tingting Wang,Yuzhu Chai,Ziyue Yang,Jiannong Ye,Qingcui Chu,Li Chen New J. Chem. 2020 44 1028
-
F. J. Stubbs,Cyril Hinshelwood J. Chem. Soc. 1949 S71
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminotoluenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Toluenes Aminotoluenes
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
4-Chloro-2-methylanilineに関する追加情報
Introduction to 4-Chloro-2-methylaniline (CAS No. 95-69-2)
4-Chloro-2-methylaniline, also known by its CAS number 95-69-2, is a versatile organic compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its aromatic structure, featuring a benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, along with an amino group. The unique combination of these functional groups endows 4-Chloro-2-methylaniline with a range of chemical properties that make it an important intermediate in various synthetic processes.
In recent years, the study of 4-Chloro-2-methylaniline has gained considerable attention due to its potential in the development of novel drugs and materials. Researchers have explored its reactivity and derivatization potential, leading to the synthesis of a wide array of compounds with diverse biological activities. For instance, 4-Chloro-2-methylaniline has been used as a starting material in the synthesis of antifungal agents, anticancer drugs, and other pharmaceuticals.
The chemical structure of 4-Chloro-2-methylaniline allows for facile functionalization through various chemical reactions. One notable application is its use in the preparation of dyes and pigments. The presence of the amino group makes it an excellent substrate for diazotization reactions, which are crucial in the synthesis of azo dyes. These dyes find extensive use in the textile and printing industries due to their vibrant colors and stability.
In the pharmaceutical industry, 4-Chloro-2-methylaniline has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The ability to modify the structure of 4-Chloro-2-methylaniline through substitution reactions allows for fine-tuning of pharmacological properties, enhancing drug efficacy and reducing side effects.
The environmental impact of chemicals is an increasingly important consideration in their development and application. Research on the biodegradability and ecotoxicity of 4-Chloro-2-methylaniline has shown that it can be metabolized by certain microorganisms under specific conditions. This finding is significant for ensuring sustainable practices in chemical manufacturing and waste management.
Safety is another critical aspect when handling 4-Chloro-2-methylaniline. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during laboratory work involving this compound. Additionally, adequate ventilation is essential to prevent inhalation of vapors.
The physical properties of 4-Chloro-2-methylaniline, including its melting point (70-71°C) and boiling point (195°C), make it suitable for various industrial processes. Its solubility in organic solvents like ethanol and acetone facilitates its use in synthetic reactions and purification steps. These properties are crucial for optimizing reaction conditions and ensuring high yields in large-scale production.
In conclusion, 4-Chloro-2-methylaniline (CAS No. 95-69-2) is a valuable compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and reactivity make it an essential intermediate in the synthesis of dyes, pigments, and bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.
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